Z-Phe-ome

概要

説明

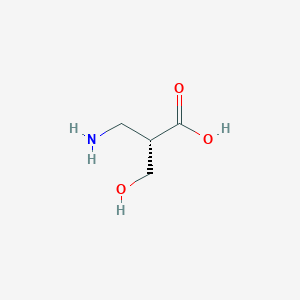

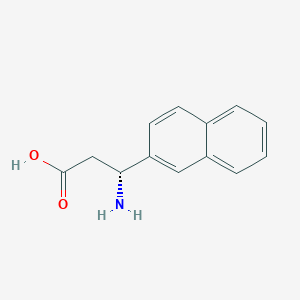

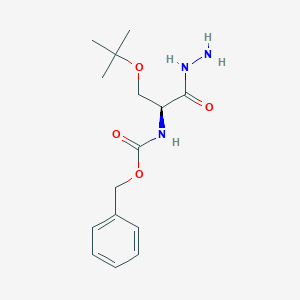

Z-Phe-ome, also known as Z-L-phenylalanine methyl ester, is a derivative of phenylalanine . It has a molecular weight of 313.34800 and a molecular formula of C18H19NO4 . It is used in various research areas and has been commercially used as ergogenic supplements .

Synthesis Analysis

The synthesis of Z-Phe-ome involves several steps. One method involves the use of Z-Ala-OH, Phe-OMe.HCl, and free thermolysin to synthesize Z-Ala-Phe-OMe. This is then hydrolyzed using αCT to form Z-Ala-Phe-OH, which is then subjected to catalytic hydrogenation to form the desired product . Another method involves the use of a silica-supported thermolysin in a reaction mixture composed predominantly of ethyl acetate .

Chemical Reactions Analysis

Z-Phe-ome can undergo various chemical reactions. For instance, it has been used in the synthesis of polypeptides via enzymatic polymerization . The reaction rate of Z-Phe-Phe-OMe synthesis with a silica-supported thermolysin in a reaction mixture composed predominantly of ethyl acetate was found to be as fast as that with thermolysin in the corresponding high-water emulsion system .

科学的研究の応用

Supramolecular Helical Self-Assembly

Z-Phe-ome can be utilized in the supramolecular helical self-assembly of small peptides. This process is crucial for creating various micro to nanostructures that have applications in nanobiotechnology . The helical structures formed by Z-Phe-ome can serve as building blocks for fabricating artificial nanomaterials .

Drug Delivery Systems

The self-assembly properties of Z-Phe-ome make it an excellent candidate for developing drug delivery vehicles . Its ability to form stable nanostructures can be harnessed to encapsulate and transport pharmaceutical agents to targeted areas within the body .

Nanomedicine

In the field of nanomedicine , Z-Phe-ome-based molecules have been found to assemble into nanostructures and hydrogels. These formations are being explored for their potential in biomaterials and as part of new therapeutic paradigms, such as controlled drug release and tissue engineering .

Material Science

Z-Phe-ome’s self-assembling peptides can contribute to material science by forming nano-level structures like nanorods, nanotubes, and nanofibrils. These structures have potential applications in creating new materials with unique mechanical and electronic properties .

Biosensors and Smart Materials

The versatility of Z-Phe-ome allows for its use in the development of biosensors and smart materials . Its peptide structures can be engineered to change in response to environmental stimuli, making them suitable for sensing applications .

Peptide Synthesis

Z-Phe-ome plays a role in peptide synthesis , where it can be used as a precursor or intermediate in the production of various peptides. Its structural properties facilitate the formation of desired peptide bonds in synthetic pathways .

Tissue Engineering

The biocompatibility and structural diversity of Z-Phe-ome-derived peptides make them ideal for tissue engineering applications. They can be used to create scaffolds that promote cell attachment and growth, aiding in tissue regeneration .

Optoelectronics and Photocatalysts

Finally, Z-Phe-ome peptides can be applied in the fields of optoelectronics and photocatalysts . Their unique electronic properties enable them to be used in devices that convert light into electrical signals or harness light energy for chemical reactions .

将来の方向性

Peptides like Z-Phe-ome have gained popularity due to their ability to self-assemble into various nanostructures, which have applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The future of Z-Phe-ome and similar peptides lies in further exploring these applications and developing new ones.

作用機序

Target of Action

The primary target of Z-Phe-ome is the enzyme pepsin . Pepsin is a protease that plays a crucial role in the digestion of proteins in the stomach. The enzyme prefers hydrophobic L-amino acid residues in both the X- and Y- positions .

Mode of Action

Z-Phe-ome interacts with pepsin in a specific manner. The compound’s structure, particularly the presence of aromatic L-amino acid residues, allows it to form a sensitive peptide bond with pepsin . This interaction is influenced by the ionization of prototrophic groups in both the enzyme and the substrate . The presence of an aromatic and planar substituent at the β-carbon of the X and Y residues of Z-Phe-ome enhances its interaction with pepsin .

Biochemical Pathways

Z-Phe-ome affects the enzymatic action of pepsin, influencing the digestion of proteins. The compound’s interaction with pepsin alters the enzyme’s specificity, leading to changes in the hydrolysis of peptide bonds . This can impact various biochemical pathways related to protein digestion and absorption.

Pharmacokinetics

These properties play a crucial role in the bioavailability and overall effect of the compound

Result of Action

The molecular and cellular effects of Z-Phe-ome’s action primarily involve changes in protein digestion due to its interaction with pepsin . Additionally, Z-Phe-ome has been found to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels, which has implications in nanomedicine .

Action Environment

The action, efficacy, and stability of Z-Phe-ome can be influenced by various environmental factors. For instance, the pH dependence of the kinetic parameters of its interaction with pepsin is a function of the ionization of prototrophic groups in both the enzyme and the substrate . Moreover, the presence of organic solvents, even in relatively low concentration, can markedly inhibit pepsin action .

特性

IUPAC Name |

methyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBACSHIJBOGXKL-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189481 | |

| Record name | N-Benzyloxycarbonylphenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Phe-ome | |

CAS RN |

35909-92-3 | |

| Record name | N-Benzyloxycarbonylphenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035909923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyloxycarbonylphenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。